molecular formula C10H7BrN2OS B11766919 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one

5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one

Cat. No.: B11766919
M. Wt: 283.15 g/mol
InChI Key: ZJCXTWUPRUGPCO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminothiazole+4-Bromobenzaldehyde2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one\text{2-Aminothiazole} + \text{4-Bromobenzaldehyde} \rightarrow \text{2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one} 2-Aminothiazole+4-Bromobenzaldehyde→2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one.

    4-Bromobenzaldehyde: Another precursor used in the synthesis.

    2-Amino-5-methylthiazole: A structurally similar compound with different substituents.

Uniqueness

2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one is unique due to the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7BrN2OS

Molecular Weight

283.15 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+

InChI Key

ZJCXTWUPRUGPCO-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=N)S2)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.